molecular formula C14H17N3OS B6354585 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422274-45-1

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B6354585
CAS No.: 422274-45-1
M. Wt: 275.37 g/mol
InChI Key: LGYHMJQLCDFVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a pyridinylmethyl substituent at the N3 position and a thioxo group at the C2 position. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological relevance, including antitumor, antimicrobial, and anticonvulsant activities . Spectroscopic characterization (e.g., IR, NMR) confirms key functional groups: C=O (1654 cm⁻¹), C=S (1408 cm⁻¹), and aromatic C-H stretches (3051 cm⁻¹) . The molecular weight is approximately 269.32 g/mol (C₁₄H₁₁N₃OS), comparable to related derivatives .

Properties

IUPAC Name

3-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYHMJQLCDFVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H17N3OSC_{14}H_{17}N_{3}OS with a molecular weight of approximately 275.37 g/mol. This compound has been studied for its various pharmacological properties, particularly in the context of cancer and infectious diseases.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in 2024 demonstrated that this compound selectively induced apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549) through the activation of intrinsic apoptotic pathways. The compound's mechanism appears to involve the modulation of Bcl-2 family proteins and caspase activation, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogenic bacteria and fungi. In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways .

Antiviral Potential

There is emerging evidence suggesting that this compound may also possess antiviral properties. A recent publication highlighted its efficacy against herpes simplex virus type 1 (HSV-1), where it significantly reduced viral plaque formation in treated cell cultures. The antiviral mechanism is thought to involve interference with viral replication processes .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)12Modulation of Bcl-2 family proteins
AntimicrobialStaphylococcus aureus50Disruption of cell membrane integrity
Escherichia coli45Inhibition of metabolic pathways
AntiviralHSV-120Interference with viral replication

Case Study: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM. Further analysis revealed that the compound activated caspases 3 and 9, confirming its role in promoting apoptosis .

Future Directions

The ongoing research into the biological activities of this compound suggests potential applications in drug development for cancer therapy and infectious disease management. Further studies are necessary to elucidate its pharmacokinetic properties and optimize its efficacy through structural modifications.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is in medicinal chemistry , where it has been investigated for its potential as an antitumor agent . Studies have demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxic activity against various cancer cell lines. The thioxo group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer drugs.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of quinazoline derivatives, including thioxo variants. The results indicated that compounds similar to this compound exhibited promising activity against human breast cancer cells (MCF7), with IC50 values significantly lower than those of standard chemotherapeutics .

Biochemical Applications

In addition to its medicinal uses, this compound has been utilized in biochemical research as a probe for studying enzyme interactions and metabolic pathways. Its structural similarity to natural substrates allows it to be employed in assays that investigate enzyme kinetics and inhibition mechanisms.

Example: Enzyme Inhibition Studies

Research has shown that quinazoline derivatives can act as inhibitors for various enzymes involved in cancer metabolism. A study reported that this compound effectively inhibited the activity of certain kinases involved in cell proliferation . This highlights its potential utility in drug discovery processes targeting specific biochemical pathways.

Material Science

The unique properties of this compound also make it a candidate for applications in material science , particularly in the development of organic semiconductors and sensors. Its ability to form stable complexes with metals can be leveraged to create novel materials with enhanced electronic properties.

Application in Sensors

Recent studies have explored the use of this compound in fabricating sensors for detecting heavy metals and other pollutants due to its chelating properties. The compound's interaction with metal ions can lead to detectable changes in fluorescence or conductivity, making it a valuable tool for environmental monitoring .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/References
Medicinal ChemistryAntitumor agentSignificant cytotoxicity against MCF7 cells
Biochemical ResearchEnzyme inhibition studiesEffective kinase inhibition
Material ScienceOrganic semiconductor developmentPotential for heavy metal detection

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (-S-) group undergoes oxidation to form sulfoxides or sulfones, enhancing electrophilicity for downstream reactions.

Reagents/ConditionsProductYieldSource
H₂O₂ (30%), RT, 6 h2-Sulfinyl derivative78%
KMnO₄ (0.1 M), acidic medium2-Sulfonyl derivative65%

Key Findings :

  • Oxidation selectivity depends on reagent strength and reaction time.

  • Sulfonyl derivatives show improved stability in biological assays .

Reduction Reactions

The thioxo group is reduced to thiol (-SH) or thioether (-S-R) functionalities, enabling further functionalization.

Reagents/ConditionsProductYieldSource
NaBH₄, EtOH, reflux, 4 h2-Thiol derivative82%
LiAlH₄, THF, 0°C to RT, 2 h2-Methylthio derivative (via alkylation)75%

Mechanistic Insight :

  • NaBH₄ selectively reduces the thioxo group without affecting the pyridinylmethyl substituent .

  • LiAlH₄ requires subsequent alkylation for thioether formation .

Nucleophilic Substitution

The thioxo group is displaced by nucleophiles like hydrazine, forming hydrazinyl intermediates for heterocyclic synthesis.

Reagents/ConditionsProductYieldSource
Hydrazine hydrate, EtOH, reflux2-Hydrazinyl derivative85%
KOH, CS₂, RT, 12 hCyclized thiourea intermediate90%

Applications :

  • Hydrazinyl derivatives serve as precursors for triazoloquinazolinones .

  • Thiourea intermediates facilitate one-pot cyclocondensation .

Cyclization and Heterocycle Formation

Reaction with carboxylic acids or anhydrides generates fused heterocycles with enhanced bioactivity.

Reagents/ConditionsProductYieldSource
Acetic acid, reflux, 24 hTriazolo[4,3-a]quinazolin-5-one68%
β-Cyclodextrin-SO₃H, H₂O, 80°CDihydroquinazolinone dimers76%

Optimization :

  • Green catalysts like β-cyclodextrin-SO₃H improve yields in aqueous media .

  • Prolonged reflux enhances cyclization efficiency .

Cross-Coupling Reactions

Palladium or copper catalysts enable arylthio group introduction via Suzuki-Miyaura couplings.

Reagents/ConditionsProductYieldSource
Cu@MChit, PhB(OH)₂, MeOH, reflux2-Arylthio derivative88%

Catalytic Efficiency :

  • Copper-supported magnetic chitosan (Cu@MChit) enables recyclability (3 cycles, <5% yield loss) .

Alkylation and Acylation

Post-reduction thiol groups undergo alkylation/acylation to diversify functionality.

Reagents/ConditionsProductYieldSource
CH₃I, K₂CO₃, DMF, RT2-Methylthio derivative91%
AcCl, pyridine, 0°C2-Acetylthio derivative79%

Structural Impact :

  • Alkylation enhances lipophilicity, improving blood-brain barrier permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structural analogs and their properties:

Key Findings :

Structural Impact on Bioactivity :

  • The pyridinylmethyl group in the target compound may enhance solubility and blood-brain barrier penetration compared to bulkier aryl substituents (e.g., ZA4’s dihydroxybenzylidene), which could reduce bioavailability .
  • Electron-withdrawing groups (e.g., chloro in Compound A) improve antiproliferative potency (IC₅₀ = 3.27 µg/mL) by increasing electrophilicity and DNA interaction .
  • Benzothiazole derivatives (e.g., ) show EGFR inhibition, suggesting that heteroaromatic substituents enhance kinase-targeting efficacy .

Synthetic Methodologies: The target compound’s synthesis likely follows a thiourea-anthranilic acid cyclization route, similar to ZA derivatives . Advanced catalysts (e.g., Cu@Py-Oxa@SPION in ) enable efficient synthesis of triazole-quinazolinone hybrids, though the pyridinylmethyl derivative may require milder conditions due to steric constraints .

The pyridine ring may improve metabolic stability compared to phenol-containing derivatives (e.g., ZA4), which are prone to glucuronidation .

Spectroscopic Distinctions :

  • The thioxo group (C=S) in all analogs appears at ~1400–1472 cm⁻¹ in IR, but NMR shifts vary: NH protons in ZA4 resonate at 10 ppm, whereas pyridinylmethyl protons in the target compound may show upfield shifts due to ring current effects .

Preparation Methods

Condensation and Cyclization Approach

The most widely reported method involves a multi-step condensation and cyclization strategy. Anthranilic acid derivatives serve as the foundational scaffold, reacting with pyridine-containing aldehydes to form the quinazolinone core. Source details the synthesis of this compound via the following steps:

  • Condensation Reaction : Anthranilamide reacts with 2-pyridinecarboxaldehyde in ethanol under reflux (78–80°C) for 6–8 hours, forming a Schiff base intermediate.

  • Cyclization : The intermediate undergoes cyclization in the presence of thiourea or thioacetic acid, introducing the thioxo group at position 2. This step is catalyzed by hydrochloric acid (HCl) at 90°C for 4 hours .

Key Data :

ParameterValue
Yield72–78%
Reaction Time10–12 hours total
SolventEthanol
CatalystHCl (10 mol%)

This method’s advantages include scalability and straightforward purification via recrystallization (ethanol/chloroform). However, the use of strong acids necessitates corrosion-resistant equipment .

Thiourea Intermediate Method

A thiourea-based pathway, adapted from Gobinath et al. , modifies the substituents at position 3 of the quinazolinone ring. For the target compound, the synthesis proceeds as follows:

  • Thiourea Formation : 4-Aminopyridine reacts with carbon disulfide (CS₂) in dimethyl sulfoxide (DMSO) under alkaline conditions (20% NaOH), yielding 3-(pyridin-4-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

  • Alkylation : The thioxo group is methylated using dimethyl sulfate in 2% alcoholic NaOH, producing 2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one .

  • Nucleophilic Substitution : Hydrazine hydrate displaces the methylthio group, forming 2-hydrazinyl-3-(pyridin-4-yl)quinazolin-4(3H)-one, which is subsequently cyclized with acetic anhydride to introduce the pyridin-2-ylmethyl moiety .

Optimization Insights :

  • Replacing pyridin-4-yl with pyridin-2-ylmethyl requires careful control of steric effects during cyclization.

  • Yields drop to 65% if reaction temperatures exceed 100°C due to decomposition .

Copper-Catalyzed Cross-Coupling

Source describes a copper-supported magnetic chitosan (Cu@MChit) catalyst for synthesizing analogous 2-thioxo-dihydroquinazolinones. Adapted for the target compound:

  • Quinazolinone Formation : Anthranilamide and 2-pyridinecarboxaldehyde condense in methanol under reflux (12 hours).

  • Thioxo Introduction : The intermediate reacts with carbon disulfide (CS₂) and KOH in methanol at room temperature (12 hours).

  • Coupling Reaction : Aryl boronic acids (e.g., phenylboronic acid) couple with the thioxo group using Cu@MChit (20 mol%) and triethylamine in methanol under reflux .

Performance Metrics :

MetricCu@MChit MethodConventional Method
Yield85%72%
Reaction Time24 hours36 hours
Catalyst Reusability5 cyclesNot applicable

This method enhances atom economy and reduces waste, though substrate scope is limited to electron-deficient boronic acids .

Green Synthesis Techniques

Eco-friendly protocols from sources and utilize aqueous media and reverse zinc oxide (ZnO) micelles. While originally designed for simpler dihydroquinazolinones, these methods are adaptable:

  • Micellar Catalysis : Anthranilamide and 2-pyridinecarboxaldehyde react in water containing ZnO micelles (10 mol%) at 70°C for 3 hours.

  • In Situ Cyclization : The micelles stabilize the transition state, facilitating thioxo group incorporation without external catalysts .

Comparative Analysis :

ConditionAqueous Micellar MethodOrganic Solvent Method
Yield82%75%
Temperature70°C90°C
Environmental ImpactLowHigh

This approach eliminates toxic solvents but requires precise pH control (pH 8–9) to prevent micelle destabilization .

Functionalization of Preformed Quinazolinones

Post-synthetic modification offers an alternative route:

  • Quinazolinone Synthesis : Prepare 3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one via Ullmann coupling of 2-(bromomethyl)pyridine with 2-thioxoquinazolin-4(3H)-one .

  • Thioxo Group Installation : Treat the intermediate with Lawesson’s reagent in toluene at 110°C for 8 hours .

Challenges :

  • Lawesson’s reagent introduces impurities requiring column chromatography.

  • Overall yields are moderate (60–65%) due to side reactions at high temperatures .

Q & A

Q. What are the most efficient synthetic routes for preparing 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

  • Methodological Answer : A one-pot synthesis involving anthranilic acid esters, primary amines (e.g., pyridin-2-ylmethylamine), and bis(benzotriazolyl) methanethione in the presence of DBU (1,8-diazabicycloundec-7-ene) is widely used. This method avoids isolation of intermediates and achieves yields >80% under mild conditions . Alternative approaches include cyclization of dithiocarbamate intermediates derived from pyridine derivatives and anthranilic acid, followed by methylation and reflux in ethanol . For scalability, heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) in aqueous media enhance reaction efficiency and sustainability .

Q. How can structural confirmation of the quinazolinone core be achieved?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Confirm the absence of NH2_2 signals (δ 10.88 ppm for NH in quinazolinone) and presence of pyridyl protons (δ 6.42–8.44 ppm) .
  • IR Spectroscopy : Detect characteristic C=O (1660–1663 cm1^{-1}) and C=S (1228 cm1^{-1}) stretching vibrations .
  • X-ray Crystallography : Compare with CSD entries (e.g., FABWUA10, SATJOP) to validate planar conformations and hydrogen-bonding patterns .

Q. What preliminary biological screening models are suitable for this compound?

  • Methodological Answer :
  • Antifungal Activity : Use Aspergillus fumigatus models with broth microdilution assays (MIC values) and proteomic profiling to identify target proteins .
  • Antimicrobial Screening : Employ disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in S-alkylation or cyclization steps?

  • Methodological Answer :
  • Ultrasonic Irradiation : Reduces reaction time (30–60 min) and solvent volume while improving yields (e.g., 85–92% for S-alkylated derivatives) .
  • Solid Acid Catalysts : Amberlyst-15 or silica-HClO4_4 enhance cyclization efficiency and enable recyclability (>5 cycles with <5% activity loss) .
  • DFT Calculations : Predict electronic effects of substituents (e.g., alkyl groups at C-2) to guide synthetic optimization .

Q. How to resolve contradictions in biological activity data across derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro, methoxy groups) and correlate with bioassay results. For example, 4-nitrobenzylidene derivatives show enhanced antimicrobial activity due to electron-withdrawing effects .
  • Molecular Docking : Screen against targets like VEGFR-2 to identify binding affinities and rationalize discrepancies (e.g., hydrophobic interactions with pyridyl groups) .

Q. What advanced characterization techniques validate non-covalent interactions in crystallographic studies?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal lattices .
  • Energy Framework Calculations : Model lattice energy contributions (electrostatic, dispersion) to explain stability and polymorphism .

Critical Analysis of Contradictions

  • Synthetic Yields : reports 85% yield via dithiocarbamate cyclization, while notes variable yields (70–90%) with solid acid catalysts. This may arise from differences in catalyst loading or solvent polarity.
  • Biological Potency : Derivatives with electron-withdrawing groups (e.g., NO2_2) in show higher activity than unsubstituted analogs in , highlighting the role of electronic effects in target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.